molecular formula C17H16F3N3O2 B2797664 2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE CAS No. 1421505-42-1

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE

Cat. No.: B2797664
CAS No.: 1421505-42-1
M. Wt: 351.329
InChI Key: ZIISWBJLIXBREA-UHFFFAOYSA-N
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Description

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a trifluoromethyl group and an oxy-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 5-(trifluoromethyl)pyridin-2-ol with piperidin-1-ylmethanone under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and development .

Properties

IUPAC Name

pyridin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-4-5-15(22-11-12)25-13-6-9-23(10-7-13)16(24)14-3-1-2-8-21-14/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIISWBJLIXBREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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